Blood:Gas Partition Coefficient Dictates Induction and Emergence Kinetics: Halothane vs. Sevoflurane, Isoflurane, Desflurane
Halothane exhibits a blood:gas partition coefficient of 2.47, which is 3.8× higher than Sevoflurane (0.65), 1.9× higher than Isoflurane (1.30), and 5.9× higher than Desflurane (0.42) [1]. This higher solubility directly translates to slower alveolar equilibration and prolonged emergence times. Consequently, the fat:blood partition coefficient of Halothane is 60.7, exceeding Sevoflurane (52.3), Isoflurane (53.8), and Desflurane (31.0), resulting in a fat tissue equilibration time constant (Tau) of 49 hours versus 25-43 hours for the ethers [2].
| Evidence Dimension | Blood:Gas Partition Coefficient |
|---|---|
| Target Compound Data | 2.47 |
| Comparator Or Baseline | Sevoflurane: 0.65; Isoflurane: 1.30; Desflurane: 0.42 |
| Quantified Difference | 3.8× higher than Sevoflurane; 5.9× higher than Desflurane |
| Conditions | Standardized in vitro human blood measurement at 37°C [1] |
Why This Matters
Procurement selection for research protocols requiring precisely timed anesthetic depth changes or recovery studies mandates accounting for Halothane's 3.8-5.9× slower equilibration kinetics.
- [1] Philip JH. Pharmacokinetics of Inhalational Agents. In: Clinical Anesthesia, 8e. AccessAnesthesiology. McGraw Hill; 2016. Table 2-1. View Source
- [2] Philip JH. Pharmacokinetics of Inhalational Agents. In: Clinical Anesthesia, 8e. AccessAnesthesiology. McGraw Hill; 2016. Table 2-1. View Source
